molecular formula C20H13F2N3O3 B2997985 2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326862-45-6

2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Katalognummer B2997985
CAS-Nummer: 1326862-45-6
Molekulargewicht: 381.339
InChI-Schlüssel: DUPASABYXUTKQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique chemical structure and has been synthesized using various methods. In

Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods and Chemical Interactions

Research into pyrazolo[1,5-a]pyrazine derivatives and related chemical structures focuses on novel synthesis methods and understanding their chemical interactions. For instance, Xiao et al. (2008) described a convenient synthesis of novel 7‐phosphonylbenzyl‐2‐substituted pyrazolo[4,3‐e]‐1,2,4‐triazolo[1,5‐c]‐pyrimidine derivatives, aiming at obtaining potent antagonists for the A2A adenosine receptor or potent pesticide lead compounds (Xiao, Li, Meng, & Shi, 2008). This demonstrates the chemical versatility and the potential of pyrazolo[1,5-a]pyrazine derivatives in creating bioactive molecules.

Apoptosis-Promoting Effects

Another facet of research involves evaluating the biological activities of these compounds. Liu et al. (2019) synthesized new pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units and evaluated them for cytotoxicity and apoptotic activity, revealing potent anticancer potential against various cancer cell lines (Liu, Gao, Huo, Ma, Wang, & Wu, 2019). Such studies contribute to understanding how structural modifications in pyrazolo[1,5-a]pyrazine derivatives can influence their biological activities, including inducing apoptosis in cancer cells.

Antifungal and Antimicrobial Activities

The antimicrobial and antifungal properties of pyrazoline derivatives, which share structural similarities with the compound of interest, have also been explored. Ozdemir et al. (2010) synthesized a new series of 1-[(benzazole-2-yl)thioacetyl]-3,5-diaryl-2-pyrazoline derivatives and found significant levels of activity against various Candida species (Ozdemir, Turan-Zitouni, Kaplancıklı, Revial, Demirci, & İşcan, 2010). This highlights the potential of such derivatives in developing new antifungal agents.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 2-aminopyrazole and 1,3-benzodioxole-5-carboxylic acid. The second intermediate is 5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 5-(3,4-difluorobenzyl)pyrazole and ethyl chloroformate. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "2-aminopyrazole", "1,3-benzodioxole-5-carboxylic acid", "5-(3,4-difluorobenzyl)pyrazole", "ethyl chloroformate", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one:", "Step 1: 2-aminopyrazole is reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as DCC and a catalyst such as N,N-dimethylaminopyridine (DMAP) to form the intermediate 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Step 2: The intermediate is purified by recrystallization or column chromatography.", "Synthesis of 5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one:", "Step 1: 5-(3,4-difluorobenzyl)pyrazole is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate 5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Step 2: The intermediate is purified by recrystallization or column chromatography.", "Coupling of the two intermediates:", "Step 1: The two intermediates are dissolved in a suitable solvent such as dichloromethane.", "Step 2: A coupling agent such as DCC is added to the solution to activate the carboxylic acid group of the first intermediate.", "Step 3: The reaction mixture is stirred at room temperature for several hours to allow the coupling reaction to occur.", "Step 4: The product is purified by recrystallization or column chromatography." ] }

CAS-Nummer

1326862-45-6

Produktname

2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Molekularformel

C20H13F2N3O3

Molekulargewicht

381.339

IUPAC-Name

2-(1,3-benzodioxol-5-yl)-5-[(3,4-difluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C20H13F2N3O3/c21-14-3-1-12(7-15(14)22)10-24-5-6-25-17(20(24)26)9-16(23-25)13-2-4-18-19(8-13)28-11-27-18/h1-9H,10-11H2

InChI-Schlüssel

DUPASABYXUTKQF-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC(=C(C=C5)F)F

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.